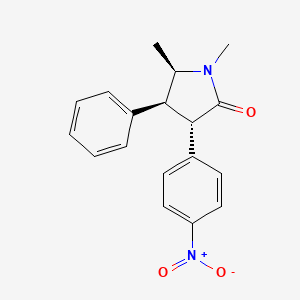
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one is a chiral pyrrolidinone derivative. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple stereocenters and functional groups makes this compound an interesting subject for research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a γ-lactam.
Introduction of Substituents: The methyl, nitrophenyl, and phenyl groups can be introduced through various substitution reactions, often involving reagents like methyl iodide, nitrobenzene, and bromobenzene.
Chiral Resolution: The stereochemistry of the compound can be controlled through the use of chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
High-Pressure Reactions: To increase reaction rates and yields.
Purification Techniques: Such as crystallization or chromatography to obtain the desired enantiomer.
化学反应分析
Types of Reactions
(3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield nitro derivatives or carboxylic acids.
Reduction: May yield amines or alcohols.
Substitution: May yield various substituted pyrrolidinones.
科学研究应用
Chemistry
In chemistry, (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereoselective reactions.
Biology
In biology, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of pyrrolidinone are often explored for their pharmacological potential. They may act as enzyme inhibitors, receptor agonists, or antagonists.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or as intermediates in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the pyrrolidinone ring might interact with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
(3S,4S,5R)-1,5-Dimethyl-3-(4-aminophenyl)-4-phenylpyrrolidin-2-one: Similar structure but with an amino group instead of a nitro group.
(3S,4S,5R)-1,5-Dimethyl-3-(4-methylphenyl)-4-phenylpyrrolidin-2-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (3S,4S,5R)-1,5-Dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one makes it unique compared to its analogs. This group can participate in specific chemical reactions and interactions that other substituents cannot, potentially leading to unique biological or chemical properties.
属性
CAS 编号 |
823785-99-5 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
(3S,4S,5R)-1,5-dimethyl-3-(4-nitrophenyl)-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-12-16(13-6-4-3-5-7-13)17(18(21)19(12)2)14-8-10-15(11-9-14)20(22)23/h3-12,16-17H,1-2H3/t12-,16-,17-/m1/s1 |
InChI 键 |
LYICQMAFRVAWAC-CSMYWGQOSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@H](C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
规范 SMILES |
CC1C(C(C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



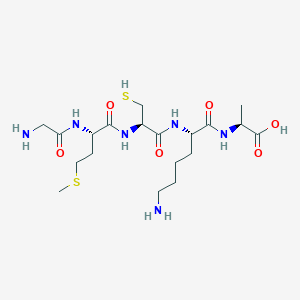
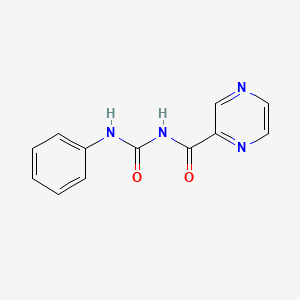
![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)

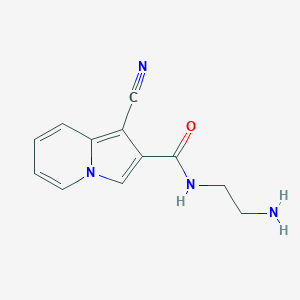
![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)
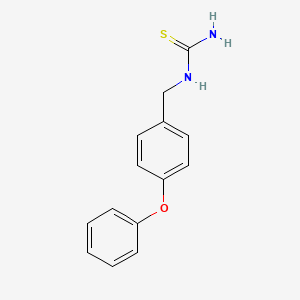

![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)
![(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14217398.png)


![4-[3-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzamide](/img/structure/B14217428.png)
